molecular formula C14H18BrClN2O B6635579 N-(2-amino-1-cyclopentylethyl)-2-bromo-5-chlorobenzamide

N-(2-amino-1-cyclopentylethyl)-2-bromo-5-chlorobenzamide

Cat. No.: B6635579
M. Wt: 345.66 g/mol
InChI Key: PUTLGGIXFBDIGV-UHFFFAOYSA-N
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Description

N-(2-amino-1-cyclopentylethyl)-2-bromo-5-chlorobenzamide: is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, an amino group, and a benzamide moiety substituted with bromine and chlorine atoms. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Properties

IUPAC Name

N-(2-amino-1-cyclopentylethyl)-2-bromo-5-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrClN2O/c15-12-6-5-10(16)7-11(12)14(19)18-13(8-17)9-3-1-2-4-9/h5-7,9,13H,1-4,8,17H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTLGGIXFBDIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(CN)NC(=O)C2=C(C=CC(=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-amino-1-cyclopentylethyl)-2-bromo-5-chlorobenzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of 2-bromo-5-chlorobenzoic acid, which is then converted to its corresponding acid chloride using reagents such as thionyl chloride.

    Amidation Reaction: The acid chloride is then reacted with N-(2-amino-1-cyclopentylethyl)amine under controlled conditions to form the desired benzamide compound. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms on the benzene ring.

    Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Amidation and Hydrolysis: The benzamide moiety can undergo amidation and hydrolysis reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Amidation: Catalysts like triethylamine or pyridine.

Major Products Formed:

    Substitution Products: Compounds with different substituents replacing the bromine or chlorine atoms.

    Oxidation Products: Compounds with oxidized amino groups.

    Reduction Products: Compounds with reduced amino groups or other functional groups.

Scientific Research Applications

Chemistry: N-(2-amino-1-cyclopentylethyl)-2-bromo-5-chlorobenzamide is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-amino-1-cyclopentylethyl)-2-bromo-5-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways are subject to ongoing research, but it is believed that the compound exerts its effects through binding to active sites on target proteins, thereby altering their function.

Comparison with Similar Compounds

  • N-(2-amino-1-cyclopentylethyl)-2-cycloheptylacetamide
  • N-(2-amino-1-cyclopentylethyl)-2-methylpropanamide
  • N-(2-amino-1-cyclopentylethyl)-N,2-dimethylaniline

Comparison:

  • Structural Differences: While these compounds share the N-(2-amino-1-cyclopentylethyl) moiety, they differ in the substituents attached to the benzamide or acetamide groups.
  • Chemical Properties: The presence of different substituents affects their reactivity and the types of reactions they undergo.
  • Biological Activities: The biological activities of these compounds can vary significantly based on their structural differences, making N-(2-amino-1-cyclopentylethyl)-2-bromo-5-chlorobenzamide unique in its potential applications.

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